![molecular formula C14H20N2O2 B3168749 4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde CAS No. 932893-60-2](/img/structure/B3168749.png)
4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Vue d'ensemble
Description
4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde is a chemical compound that has been found to be useful in the development of inhibitors targeting mycobacterial tRNA modification . It has also been used in the synthesis of N-methylpiperazinyl flavones with potential therapeutic applications against Alzheimer’s disease .
Molecular Structure Analysis
The molecular formula of this compound is C14H20N2O2, and its molecular weight is 248.32 .Applications De Recherche Scientifique
Synthesis of Complex Molecules
4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde is utilized in the synthesis of complex organic compounds. For example, it has been used in the alternative synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol, involving steps like hydrogenation, alkylation, cyclisation, and deprotection (Banerjee, Poon, & Bedoya, 2013).
Catalysis and Enantioselective Synthesis
This chemical is instrumental in catalytic processes and enantioselective synthesis. For instance, its derivatives have been used in the enantioselective addition of dialkylzinc for the preparation of compounds like (S,S)-1,2-Bis(1-hydroxyalkyl)benzenes, demonstrating high diastereoselectivity and enantiomeric excess (Asami, Wada, & Furuya, 2001).
Optical and Electronic Applications
Compounds synthesized using this compound have significant applications in optics and electronics. For example, its reaction with 2-methyl-8-quinolinol produced aluminum and zinc complexes with notable spectroscopic, thermal, and optical properties, useful in emitting blue-green light with photoluminescence, indicating potential in light-emitting devices (Barberis & Mikroyannidis, 2006).
Development of Antimicrobial Agents
Derivatives of this compound have been explored for antimicrobial properties. For instance, novel compounds synthesized using this chemical exhibited significant antibacterial and antifungal activity, showing promise as potential antimicrobial agents (Mandala et al., 2013).
Role in Solid Phase Organic Synthesis
This compound has been investigated for use as linkers in solid phase organic synthesis. Such applications are critical in the field of drug discovery and development, where it can aid in the synthesis of complex molecules through a solid-phase approach (Swayze, 1997).
Mécanisme D'action
Target of Action
It has been suggested that the compound could be useful in the development of inhibitors targeting mycobacterial trna modification .
Biochemical Pathways
It is suggested that the compound could play a role in the synthesis of N-methylpiperazinyl flavones , which have therapeutic potential against Alzheimer’s disease .
Result of Action
It is suggested that the compound could be useful in the development of therapeutic agents against alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can form complexes with proteins, affecting their structure and function .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Furthermore, this compound can alter gene expression by binding to transcription factors or other regulatory proteins . This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the active site of enzymes, inhibiting their activity and preventing the catalysis of specific reactions. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . This compound also influences gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, thereby influencing the levels of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization and accumulation within the cell . Additionally, binding proteins can sequester this compound, affecting its availability and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
Propriétés
IUPAC Name |
4-methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-5-7-16(8-6-15)10-13-9-12(11-17)3-4-14(13)18-2/h3-4,9,11H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLZFTWBOPLJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



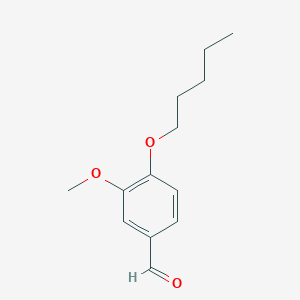
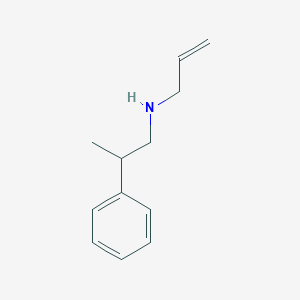
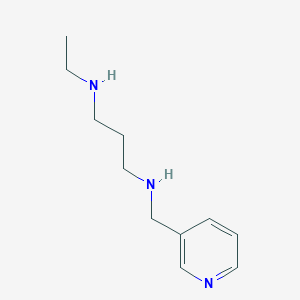
amine](/img/structure/B3168683.png)
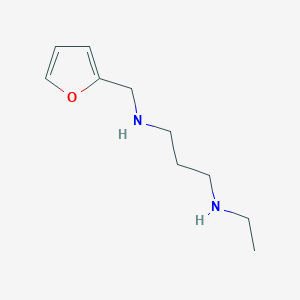
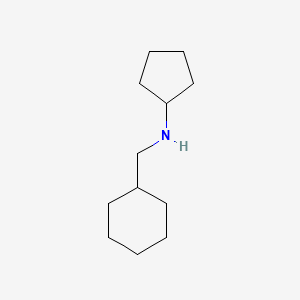
amine](/img/structure/B3168707.png)
![(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3168710.png)

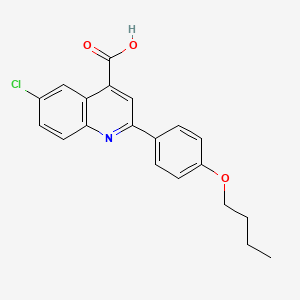

![3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3168753.png)
![Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168764.png)
![Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168767.png)